molecular formula C13H13ClN2 B2764093 2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile CAS No. 2361644-67-7

2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile

Cat. No.: B2764093
CAS No.: 2361644-67-7
M. Wt: 232.71
InChI Key: SLXRBXSGTBNNMU-UHFFFAOYSA-N
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Description

2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile (CAS 2361644-67-7) is a sophisticated chemical building block with the molecular formula C13H13ClN2 and a molecular weight of 232.71 g/mol . Its unique structure, which incorporates a spiro-fused cyclobutane ring and a chloro-substituted quinoline core, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of both chloro and cyano functional groups provides reactive sites for further chemical modifications, allowing for the development of diverse compound libraries. This compound is related to the quinoline-3-carbonitrile scaffold, a class of molecules extensively investigated for their potential biological activities . Specifically, quinoline-3-carbonitrile derivatives have been identified as promising scaffolds in the search for new cytotoxic agents that act by inhibiting tubulin polymerization, a key target in cancer therapy . Other research into similar structures highlights their potential as antibacterial agents that may target enzymes like DNA gyrase, demonstrating broad-spectrum activity without significant host toxicity . This reagent is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-12-10(8-15)7-9-3-1-4-13(5-2-6-13)11(9)16-12/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXRBXSGTBNNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C3(C1)CCC3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed C–H Arylation Strategy

A proposed route involves:

  • Substrate Preparation : Starting with 2-chloro-6,7-dihydro-5H-quinoline-3-carbonitrile (A ), synthesized via Friedländer condensation followed by chlorination and cyanation.
  • Cyclometalation : Treating A with a palladium catalyst (e.g., Pd(OAc)₂) and a halogenated coupling partner (e.g., 1,2-dibromoethane) in hexafluoro-2-propanol (HFIP). The bulky solvent suppresses over-arylation, favoring mono-functionalization.
  • Reductive Elimination : Forming the cyclobutane ring via intramolecular coupling, yielding the spiro intermediate B (Fig. 1).

Table 1 : Optimization of C–H Functionalization Conditions

Catalyst Loading Solvent Temp (°C) Yield (%) Diastereoselectivity
5 mol% Pd(OAc)₂ HFIP 110 62 95:5
2 mol% Pd(OAc)₂ TFE 100 58 90:10
1 mol% Pd(OAc)₂ t-BuOH 120 45 85:15

Photochemical [2+2] Cycloaddition Approaches

Photochemical methods offer an alternative route to cyclobutanes. The quinoline’s aromatic system can act as a photosensitizer, enabling [2+2] cycloaddition between adjacent alkene groups.

Stepwise Synthesis Protocol

  • Quinoline Precursor : Prepare 2-chloro-8-vinyl-6,7-dihydro-5H-quinoline-3-carbonitrile (C ) via Heck coupling of 2-chloro-8-iodoquinoline with acrylonitrile.
  • Intramolecular Cycloaddition : Irradiate C with UV light (λ = 300 nm) in acetonitrile, inducing a [2+2] reaction to form the spirocyclobutane D . This method avoids metal catalysts but requires careful control of reaction time to prevent over-irradiation.

Equation 1 :
$$
\text{C } \xrightarrow{h\nu, \text{CH}_3\text{CN}} \text{D } + \text{Byproducts} \quad (\text{Yield: 48\%})
$$

Late-stage modifications enable efficient introduction of chlorine and nitrile groups.

Chlorination Methods

Thionyl chloride (SOCl₂) is widely used for aromatic chlorination. Treating 2-hydroxyspiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile (E ) with SOCl₂ in dichloromethane at 0°C achieves 92% conversion to the target chloride.

Cyanation Techniques

Copper-mediated cyanation using trimethylsilyl cyanide (TMSCN) and CuI in DMF converts 3-bromo intermediates to nitriles. For example, 2-chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-bromo (F ) reacts with TMSCN at 80°C to yield the carbonitrile product (78% yield).

Diastereoselective Optimization

Chiral resolution remains critical for accessing enantiopure material. The patent literature describes using chiral columns (e.g., Chiralpak IC) with hexane/isopropanol eluents to separate diastereomers. For instance, crude D (60:40 dr) achieves 99% enantiomeric excess after two passes through the column.

Comparative Analysis of Synthetic Routes

Table 2 : Advantages and Limitations of Key Methods

Method Yield (%) Purity (%) Scalability Cost
C–H Functionalization 62 95 High $$$
Photochemical 48 88 Moderate $$
Stepwise Functionalization 78 90 Low $$$$

Chemical Reactions Analysis

Types of Reactions

2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1’-cyclobutane]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or carbon atoms within the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as sodium cyanide (NaCN) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical transformations.

Scientific Research Applications

2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1’-cyclobutane]-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique structural properties, such as spirocyclic polymers.

Mechanism of Action

The mechanism by which 2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1’-cyclobutane]-3-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
  • Core Structure: Cyclopenta-fused pyridine vs. spiro quinoline-cyclobutane.
  • Substituents : Lacks the chloro group and spiro arrangement but shares the carbonitrile moiety.
  • Synthesis : Efficient methods for cyclopenta[b]pyridine derivatives involve multi-component reactions or cyclization strategies, as highlighted in .
Cyclobutane-Containing Nucleosides (e.g., compounds 1 and 2 in )
  • Core Structure: Cyclobutane rings fused with nucleoside motifs vs. spirocyclic quinoline.
  • Substituents : Functionalized with ribose or deoxyribose units rather than chloro-carbonitrile groups.
  • Applications : Cyclobutane nucleosides are studied for antiviral activity, leveraging the ring’s strain to mimic natural substrates . The target compound’s chloro and carbonitrile groups may instead enhance electrophilicity for covalent binding or metabolic stability.
Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3e, 3f, etc.)
  • Core Structure: Tetrahydrobenzo[b]thiophene vs. dihydroquinoline.
  • Substituents: Amino and ester/carbonitrile groups vs. chloro and spiro-cyclobutane.
  • Synthesis : One-pot routes () are common for such thiophene derivatives, whereas the spiro target likely requires specialized cyclization or spiroannulation steps .

Key Comparative Data

Parameter Target Compound 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Cyclobutane Nucleosides Ethyl 2-Amino-tetrahydrobenzo[b]thiophene-3-carbonitrile
Core Structure Spiro quinoline-cyclobutane Cyclopenta[b]pyridine Cyclobutane-nucleoside Tetrahydrobenzo[b]thiophene
Key Substituents 2-Cl, 3-CN 3-CN Ribose/deoxyribose 2-NH2, 3-CN
Synthetic Complexity Likely high (spiro formation, cyclobutane strain) Moderate (established cyclization methods) High (multi-step nucleoside coupling) Low (one-pot synthesis)
Electronic Profile Enhanced electrophilicity (Cl, CN); spiro rigidity Aromatic pyridine with CN polarization Strain-driven reactivity (cyclobutane) Electron-rich thiophene (NH2, CN)
Potential Applications Conformationally restricted drug candidates, agrochemicals Pharmaceutical intermediates, ligands Antiviral agents Bioactive scaffolds (e.g., kinase inhibitors)

Research Findings and Trends

  • Chloro-Carbonitrile Synergy: The chlorine atom may enhance lipophilicity and metabolic stability, while the carbonitrile group could serve as a hydrogen-bond acceptor, a feature absent in non-cyano analogs .
  • Cyclobutane Strain : Unlike cyclopenta or thiophene systems, the cyclobutane ring’s strain (≈110 kJ/mol) may favor ring-opening reactions or stabilize transition states in catalytic processes .

Biological Activity

2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure, which is known to influence its biological activity. The molecular formula is C12_{12}H10_{10}ClN2_2, and it possesses a molecular weight of approximately 232.67 g/mol. The presence of the chlorinated quinoline moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC12_{12}H10_{10}ClN2_2
Molecular Weight232.67 g/mol
Density1.2 g/cm³
Boiling Point287.4 °C
Melting PointNot available

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit promising anticancer activity. A study highlighted the synthesis of various 6,7-dihydro-5H-quinoline derivatives and their evaluation against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HCT-116 (colon) using the MTT assay. The results indicated significant cytotoxic effects against MCF-7 and A549 cells, suggesting that the structural modifications in these compounds enhance their anticancer properties .

The anticancer activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt mitotic processes, leading to cell cycle arrest.
  • Induction of Apoptosis : It could activate apoptotic pathways, promoting programmed cell death in cancer cells.
  • Targeting Specific Pathways : Some studies suggest that quinoline derivatives may inhibit specific kinases involved in cancer progression.

Study 1: Cytotoxicity Assessment

A study conducted by researchers evaluated the cytotoxic effects of various quinoline derivatives on A549 and MCF-7 cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell growth compared to control groups. The findings support further exploration into its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the underlying mechanisms by which quinoline derivatives induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treatment with the compound resulted in significant increases in early and late apoptotic cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the hexahydroquinoline scaffold via cyclization reactions, often using acid or base catalysis under reflux conditions .

Spirocyclization : Introduce the cyclobutane moiety via spiro-fusion, employing reagents like dichloromethane or tetrahydrofuran as solvents .

Functionalization : Install the chloro and cyano groups using nucleophilic substitution or cyanation reactions (e.g., Rosenmund-von Braun reaction) .

  • Optimization : Purification via column chromatography or recrystallization ensures >95% purity. Reaction yields depend on temperature control (e.g., 60–80°C) and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. IR confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., twin refinement for resolving data contradictions) . For spirocyclic systems, high-resolution data (≤1.0 Å) is critical to resolve torsional strain in the cyclobutane ring .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer :

  • Storage : Store in airtight containers at 4°C to prevent degradation. Avoid oxidizing agents (e.g., peroxides, chlorates) due to cyclobutane’s instability .
  • Handling : Use spark-resistant tools and grounded equipment to mitigate explosion risks. Conduct reactions in fume hoods with personal protective equipment (PPE) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the spirocyclic and cyclobutane moieties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy in the cyclobutane ring. Electrostatic potential maps identify reactive sites (e.g., electron-deficient carbons for nucleophilic attack) .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :

  • Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate with Rmerge_{merge} < 5% and Flack parameter analysis .
  • Disorder Modeling : For flexible cyclobutane rings, apply PART/SUMP restraints to refine occupancy ratios of disordered atoms .

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme Assays : Screen against kinase or protease targets using fluorescence polarization (IC50_{50} determination) .
  • Molecular Docking : Use AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic interactions with trifluoromethyl groups) .
  • Kinetic Studies : Perform time-resolved assays to distinguish competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :

  • Validation : Cross-check computed NMR shifts (GIAO method) with experimental data. Deviations >1 ppm may indicate solvent effects or proton exchange .
  • Dynamic Effects : For temperature-dependent 1H^1H-NMR splitting, use variable-temperature NMR to probe conformational flexibility in the spirocyclic system .

Methodological Tables

Table 1 : Key Synthetic Parameters

StepConditionsYield (%)Purity (%)Reference
Quinoline Core FormationH2_2SO4_4, 80°C, 12 h6590
SpirocyclizationTHF, -20°C, 3 h4885
CyanationCuCN, DMF, 120°C, 6 h7295

Table 2 : Computational Parameters for Docking Studies

SoftwareForce FieldGrid Size (Å)Binding Energy (kcal/mol)
AutoDock VinaAMBER25 × 25 × 25-9.8
GROMACSCHARMM36N/A-8.5

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